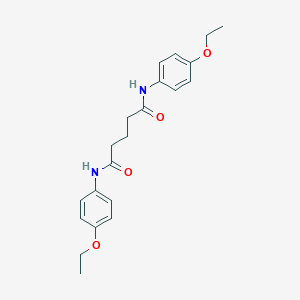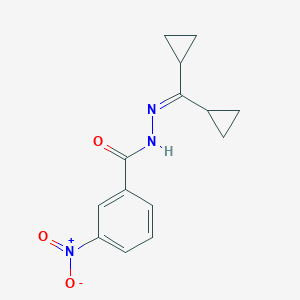![molecular formula C20H28N2 B323737 4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of a phenylene group connected to two heptadien-4-amine chains. It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) typically involves the reaction of 1,4-phenylenediamine with 1,6-heptadien-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe) at 25-50°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity, inhibition of protein-protein interactions, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1,4-Phenylene)bis(2,2’:6’,2’'-terpyridine)
- 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine)
Uniqueness
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct phenylene group connected to two heptadien-4-amine chains, which imparts unique chemical and physical properties. This makes it particularly useful in specific applications such as organic synthesis and industrial production .
Eigenschaften
Molekularformel |
C20H28N2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-[4-(4-aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine |
InChI |
InChI=1S/C20H28N2/c1-5-13-19(21,14-6-2)17-9-11-18(12-10-17)20(22,15-7-3)16-8-4/h5-12H,1-4,13-16,21-22H2 |
InChI-Schlüssel |
VLHJPKBKGFHYDC-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
Kanonische SMILES |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydroxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323655.png)

![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)


![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B323672.png)


![6-Amino-1-(3-chlorophenyl)-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323677.png)
